2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
CAS No.: 92409-15-9
Cat. No.: VC4343698
Molecular Formula: C17H20O5
Molecular Weight: 304.342
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92409-15-9 |
---|---|
Molecular Formula | C17H20O5 |
Molecular Weight | 304.342 |
IUPAC Name | 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol |
Standard InChI | InChI=1S/C17H20O5/c1-20-13-9-7-12(8-10-13)17(19)16(11-18)22-15-6-4-3-5-14(15)21-2/h3-10,16-19H,11H2,1-2H3 |
Standard InChI Key | VLARTDSHZTVTQD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O |
Introduction
Structural and Molecular Characteristics
The compound features a central propane-1,3-diol moiety () with two aromatic substituents: a 2-methoxyphenoxy group at position 2 and a 4-methoxyphenyl group at position 1 . The methoxy groups () on the aromatic rings contribute to the molecule’s hydrophobicity, as evidenced by a calculated logP value of 2.03 . The three-dimensional conformation reveals intramolecular hydrogen bonding between the hydroxyl groups and methoxy oxygen atoms, stabilizing the structure .
Key Molecular Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 304.34 g/mol | |
Exact Mass | 304.131073 g/mol | |
LogP | 2.03 | |
Vapor Pressure (25°C) |
Synthesis and Reaction Pathways
The synthesis of 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol typically involves a two-step process:
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Formation of the Ketone Intermediate:
Reacting 3-hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one with sodium borohydride () in a tetrahydrofuran (THF) and methanol solvent system at 20°C under ice cooling . This step reduces the ketone group to a secondary alcohol. -
Purification:
The crude product is purified via column chromatography, yielding the final diol with a reported efficiency of 92% .
Reaction Conditions
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Reducing Agent: Sodium borohydride
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Solvents: THF and methanol (1:1 v/v)
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Temperature: 20°C (controlled with ice bath)
This method, published in Green Chemistry (2020), emphasizes mild conditions and high atom economy, aligning with sustainable chemistry principles .
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a boiling point of 500.8 \pm 50.0 \, ^\circ\text{C} at standard atmospheric pressure and a flash point of 256.7 \pm 30.1 \, ^\circ\text{C} . These high values suggest thermal stability, making it suitable for high-temperature applications. The density is , indicative of a moderately dense liquid or low-melting solid .
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